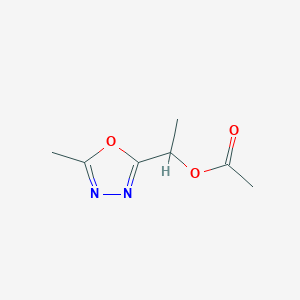
Z-Gly-gly-gly-onp
Vue d'ensemble
Description
Z-Gly-gly-gly-onp: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester . It is a derivative of glycylglycylglycine, a tripeptide, and is used primarily in biochemical research. The compound is characterized by the presence of a p-nitrophenyl ester group, which makes it useful in various enzymatic studies and assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of glycylglycylglycine is protected using a carbobenzyloxy (Cbz) group.
Formation of the Ester: The protected tripeptide is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the p-nitrophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glycylglycylglycine are protected and esterified using automated reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or enzymes, yielding the corresponding acid and p-nitrophenol.
Substitution Reactions: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with or without enzymatic catalysts.
Substitution: Requires nucleophiles such as amines or thiols and is often conducted in organic solvents.
Major Products:
Hydrolysis: Produces glycylglycylglycine and p-nitrophenol.
Substitution: Results in the formation of various substituted glycylglycylglycine derivatives.
Applications De Recherche Scientifique
Chemistry: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester is used in peptide synthesis and as a substrate in enzymatic assays to study protease activity.
Biology: In biological research, it serves as a model substrate to investigate enzyme kinetics and mechanisms, particularly for enzymes that cleave peptide bonds.
Medicine: The compound is utilized in drug development and screening assays to identify potential inhibitors of proteolytic enzymes.
Industry: In the industrial sector, it is used in the production of diagnostic reagents and in quality control processes for enzyme-based products.
Mécanisme D'action
The mechanism of action of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester involves its interaction with proteolytic enzymes. The p-nitrophenyl ester bond is cleaved by these enzymes, releasing p-nitrophenol, which can be quantitatively measured. This reaction is used to study enzyme kinetics and to screen for enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- N-carbobenzyloxy-glycylglycine p-nitrophenyl ester
- N-carbobenzyloxy-glycylglycylalanine p-nitrophenyl ester
Uniqueness: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester is unique due to its specific tripeptide structure, which makes it a suitable substrate for studying a wide range of proteolytic enzymes. Its p-nitrophenyl ester group allows for easy detection and quantification of enzymatic activity.
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O8/c25-17(22-12-19(27)32-16-8-6-15(7-9-16)24(29)30)10-21-18(26)11-23-20(28)31-13-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,26)(H,22,25)(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKXEWJFZXDHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)
![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)



![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)
![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)





![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)

